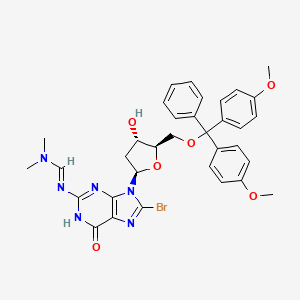
8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
Overview
Description
8-Bromo-5'-O-(dimethoxytrityl)-N2-(dimethylaminomethylidene)-2'-deoxyguanosine, also known as 8-Br-dMT-dG, is a modified nucleoside that has been studied for its potential applications in scientific research. It is a brominated derivative of 2'-deoxyguanosine, a naturally occurring nucleoside that is a component of DNA and RNA. 8-Br-dMT-dG has been used as a tool to study the structure and function of nucleic acids and the interactions of nucleic acids with proteins, as well as its potential applications in drug design.
Scientific Research Applications
Solid-Phase Synthesis in DNA Fragments
8-Bromo derivatives of deoxyguanosine have been utilized in the solid-phase synthesis of DNA fragments. For example, the modified base 7-hydro-8-oxo-2'-deoxyguanosine has been synthesized using 8-bromo derivatives, contributing to well-defined oligodeoxyribonucleotides containing specific residues at predetermined positions (Roelen et al., 1991).
Studying Electron Attachment Reactions in DNA
8-Bromo-2'-deoxyguanosine has been used to study the one-electron attachment reaction in B- and Z-DNA. This research provides insights into the structural dependence and reactivity of purine bases in different DNA conformations (Kimura et al., 2004).
Investigating DNA Damage and Repair
The compound aids in the synthesis of diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine, which are important for studying DNA damage and repair mechanisms. These synthesized forms have been used to investigate the effects of gamma-irradiation and photolysis on DNA (Chatgilialoglu et al., 2007).
Synthesis of Photoactive DNA
8-Bromo-2'-deoxyguanosine derivatives, such as 8-bromo-2'-deoxyadenosine, have been incorporated into synthetic oligodeoxynucleotides, contributing to the study of photoactive DNA and its stability (Liu & Verdine, 1992).
Debromination Studies
The compound has been used in debromination studies, which are essential for understanding the chemical properties and reactions of bromoaromatic compounds in DNA (Venkatarangan et al., 1999).
properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35BrN6O6/c1-40(2)20-36-33-38-30-29(31(43)39-33)37-32(35)41(30)28-18-26(42)27(47-28)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-28,42H,18-19H2,1-4H3,(H,38,39,43)/b36-20+/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVWOBFPTORP-IFGJTECTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




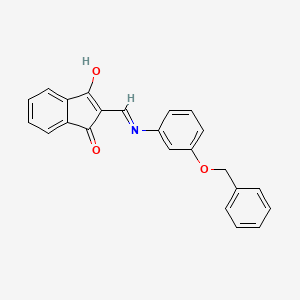
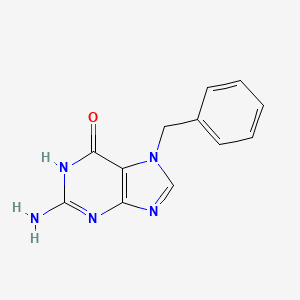
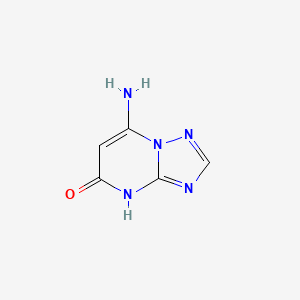
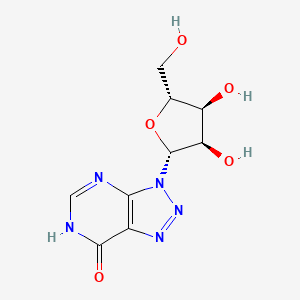

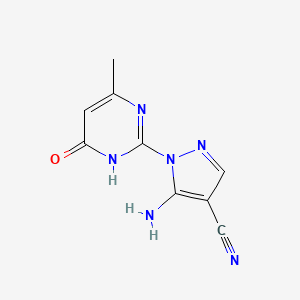
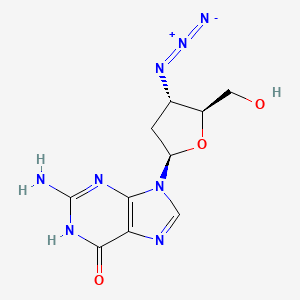
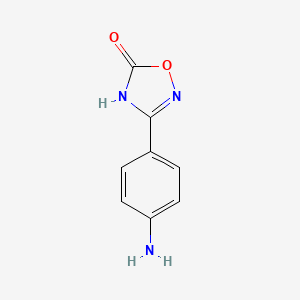
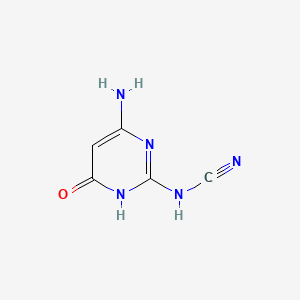

![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
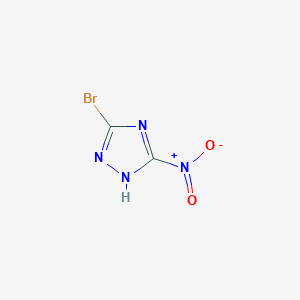
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)